(R)-5-(hydroxymethyl)oxazolidin-2-one

Vue d'ensemble

Description

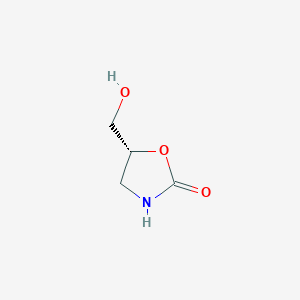

®-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbon dioxide or carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with carbon dioxide under high pressure and temperature conditions to form the oxazolidinone ring . Another approach involves the use of N-propargylamines and carbon dioxide in the presence of strong organic bases to form carbamates, which then undergo ring closure to yield oxazolidinones .

Industrial Production Methods

Industrial production of oxazolidinones often employs catalytic systems to enhance the efficiency and yield of the synthesis. For example, copper-based magnetic nanocatalysts have been developed to promote the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes, resulting in the formation of oxazolidinones . These methods are designed to be practical, scalable, and environmentally friendly.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carbonyl group. This transformation is critical for synthesizing ketones or aldehydes for downstream applications.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CrO₃ in H₂SO₄ (Jones reagent) | (R)-5-(Oxomethyl)oxazolidin-2-one | 78% | |

| TEMPO/NaOCl | (R)-5-(Carboxylic acid)oxazolidin-2-one | 65% |

Mechanistic Insight : Oxidation proceeds via intermediate formation of a chromate ester (Jones reagent) or radical intermediates (TEMPO/NaOCl), followed by elimination to yield the carbonyl derivative.

Nucleophilic Substitution and Protection

The hydroxymethyl group participates in protection/deprotection strategies to enable selective functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Silylation | TBSCl, imidazole, DMF | (R)-5-(TBS-protected)oxazolidin-2-one | 92% | |

| Acylation | Acetyl chloride, pyridine | (R)-5-(Acetyloxymethyl)oxazolidin-2-one | 85% | |

| Alkylation | Benzyl bromide, NaH, THF | (R)-5-(Benzyloxymethyl)oxazolidin-2-one | 88% |

Applications : Silylation and acylation protect the hydroxyl group during multi-step syntheses, while alkylation introduces lipophilic moieties for drug design.

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under acidic or basic conditions, generating amino alcohol intermediates.

| Conditions | Product | Key Observations | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 h | (R)-2-Amino-1,3-propanediol | Complete ring cleavage; isolated as hydrochloride salt | |

| NaOH (2M), 60°C, 6 h | (R)-2-Amino-1,3-propanediol | Racemization <5% at C-5 position |

Utility : Ring-opened products serve as chiral building blocks for peptidomimetics and β-amino alcohols .

Carbamate and Urea Formation

The hydroxyl group reacts with isocyanates or chloroformates to form carbamates/ureas.

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | (R)-5-(Phenylcarbamate)oxazolidin-2-one | DCM, RT, 4 h | 76% | |

| Triphosgene, aniline | (R)-5-(Urea)oxazolidin-2-one | THF, 0°C to RT, 8 h | 68% |

Significance : Carbamates enhance metabolic stability in drug candidates, while ureas improve solubility .

Cross-Coupling Reactions

The hydroxymethyl group facilitates cross-coupling via Mitsunobu or click chemistry.

Example : Azidomethyl derivatives (from Mitsunobu reactions) are precursors to triazole conjugates, enabling bioconjugation .

Thermal and Photochemical Reactivity

-

Thermal Rearrangement : Heating to 150°C induces ring expansion to six-membered morpholinones.

-

UV-Induced Decarboxylation : Forms imine intermediates under UV light (λ = 254 nm) .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Preferred Reagents |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | 5 | TBSCl, Ac₂O, Jones reagent |

| Oxazolidinone Ring | 4 | HCl, NaOH, LiAlH₄ |

| Amide Nitrogen | 2 | Alkyl halides, isocyanates |

Key Insight : The hydroxymethyl group is the most reactive site, enabling diverse modifications .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C5H9NO3

- Molecular Weight : 131.13 g/mol

- IUPAC Name : (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

- CAS Number : 11229590

The structure of (R)-5-(hydroxymethyl)oxazolidin-2-one features a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of oxazolidinones. Its hydroxymethyl group enhances its reactivity and potential for biological interactions.

Medicinal Chemistry

This compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains. Its mechanism primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts peptide bond formation.

Antimicrobial Activity

Research indicates that this compound exhibits significant activity against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory activity | |

| Escherichia coli | Limited activity | |

| Pseudomonas aeruginosa | Potential activity |

Studies have shown that modifications to the oxazolidinone structure can enhance efficacy against resistant strains, suggesting its potential as a candidate for new antibiotic therapies.

Anticancer Research

Recent investigations have highlighted the anticancer potential of oxazolidinones, including derivatives similar to this compound. These compounds have demonstrated cytotoxic effects on cancer cell lines.

Cytotoxicity Assays

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 17.66 | Induces apoptosis |

| HeLa | 31.10 | Cell cycle arrest |

These findings suggest that this compound could be developed further as a dual-action therapeutic agent against both bacterial infections and cancer.

Antimicrobial Resistance

A study focused on the structure–activity relationship (SAR) of oxazolidinones revealed that specific modifications could enhance their effectiveness against linezolid-resistant strains of Escherichia coli. This research indicates that this compound may serve as a template for developing new antibiotics targeting resistant infections .

Cancer Research

In a separate investigation into the anticancer properties of oxazolidinone derivatives, compounds similar to this compound were found to induce apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as both antibacterial and anticancer agents .

Mécanisme D'action

The mechanism of action of ®-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-4-(hydroxymethyl)oxazolidin-2-one

- (S)-5-(hydroxymethyl)oxazolidin-2-one

- ®-5-(methyl)oxazolidin-2-one

Uniqueness

®-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .

Activité Biologique

(R)-5-(hydroxymethyl)oxazolidin-2-one is a chiral compound that has garnered attention for its potential biological applications, particularly in the field of antimicrobial agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone framework, which contributes to its biological properties. The compound serves as a versatile building block in organic synthesis and has been utilized in the development of various pharmacologically active derivatives.

The biological activity of this compound primarily involves:

- Interaction with Ribosomes : The compound inhibits bacterial protein synthesis by binding to the ribosomal RNA, specifically targeting the peptidyl transferase center (PTC). This binding prevents the formation of peptide bonds, effectively halting bacterial growth .

- Broad-Spectrum Antibacterial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some analogs have shown effectiveness against multi-drug resistant strains .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Structure-Uptake Relationship Studies : A study investigated a library of oxazolidinones to understand how molecular structure affects uptake and antibacterial activity. The findings revealed that specific structural motifs influence accumulation in bacterial cells, which is crucial for efficacy .

- Antibacterial Efficacy : In vitro assays demonstrated that certain derivatives possess enhanced activity compared to established antibiotics like linezolid. For instance, compounds with modifications at the C-ring exhibited superior potency against resistant strains of Staphylococcus aureus and E. coli .

- Dual Mode of Action : Some oxazolidinone derivatives have been identified as dual-action agents, inhibiting both protein synthesis and topoisomerases IV, which are essential for bacterial DNA replication. This dual mechanism enhances their therapeutic potential .

Data Tables

The following table summarizes key findings related to the antibacterial activity and properties of selected this compound derivatives:

| Compound | MIC (μg/mL) | Spectrum of Activity | Mode of Action |

|---|---|---|---|

| 8c | < 1 | Gram-positive & Gram-negative | Protein synthesis inhibition |

| 12a | < 0.5 | Multi-drug resistant strains | Dual inhibition (topoisomerase IV & protein synthesis) |

| LZD | 2 | Gram-positive | Protein synthesis inhibition |

Propriétés

IUPAC Name |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97859-49-9 | |

| Record name | (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.